molecular formula C16H19ClN2O4 B570162 L-N-Boc-5-chlorotryptophan CAS No. 114873-08-4

L-N-Boc-5-chlorotryptophan

Cat. No.: B570162
CAS No.: 114873-08-4
M. Wt: 338.788
InChI Key: PZZXAZAYKCNQAL-ZDUSSCGKSA-N
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Description

L-N-Boc-5-chlorotryptophan is a derivative of the amino acid tryptophan, where the indole ring is chlorinated at the 5-position and the amino group is protected with a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-N-Boc-5-chlorotryptophan typically involves the following steps:

    Protection of the Amino Group: The amino group of tryptophan is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.

    Chlorination: The protected tryptophan is then subjected to chlorination at the 5-position of the indole ring using reagents like N-chlorosuccinimide (NCS) in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced at the chlorinated position using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the 5-chloro position, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Dechlorinated tryptophan derivatives.

    Substitution: Substituted tryptophan derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

L-N-Boc-5-chlorotryptophan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of L-N-Boc-5-chlorotryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group, allowing selective reactions at other positions. The chlorinated indole ring can participate in various biochemical pathways, influencing the compound’s biological activity.

Comparison with Similar Compounds

    L-N-Boc-tryptophan: Similar structure but without the chlorine atom at the 5-position.

    5-chlorotryptophan: Lacks the Boc protection on the amino group.

    N-Boc-tryptophan: Similar to L-N-Boc-5-chlorotryptophan but without the chlorine substitution.

Uniqueness: this compound is unique due to the combination of the Boc-protected amino group and the chlorinated indole ring. This dual modification enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2S)-3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZXAZAYKCNQAL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680987
Record name N-(tert-Butoxycarbonyl)-5-chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-08-4
Record name 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-5-chloro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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